molecular formula C10H8Cl2F2O3 B1410132 Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate CAS No. 1804517-15-4

Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate

Cat. No. B1410132
CAS RN: 1804517-15-4
M. Wt: 285.07 g/mol
InChI Key: OCBZSQDMMUFUGL-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate (MDDF) is a chemical compound that is used in various scientific applications. It is a derivative of phenylacetate, a naturally occurring compound that is found in plants and animals. MDDF is a colorless, odorless, and crystalline solid that is soluble in water and other organic solvents. MDDF is a versatile compound with a wide range of applications in scientific research and lab experiments.

Mechanism of Action

Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate acts as an electrophile, meaning that it reacts with nucleophiles (electron-rich molecules) to form covalent bonds. This reaction is known as a nucleophilic substitution reaction. In this reaction, the Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate molecule donates a pair of electrons to the nucleophile, forming a covalent bond between the two molecules.
Biochemical and Physiological Effects
Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate has been studied for its potential biochemical and physiological effects. Studies have shown that it may have anti-inflammatory and anti-microbial properties. Additionally, it has been shown to have anti-cancer properties in laboratory studies. However, further research is needed to determine the exact biochemical and physiological effects of Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate.

Advantages and Limitations for Lab Experiments

Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate has several advantages for use in lab experiments. It is a stable compound that is easy to store and is soluble in water and other organic solvents. Additionally, it is a relatively inexpensive compound, making it a cost-effective choice for laboratory use. However, Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate is also a toxic compound and should be handled with caution. It is important to use protective equipment and follow safety protocols when working with Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate.

Future Directions

Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate has a wide range of potential applications in scientific research and lab experiments. Future research could focus on the development of more effective methods for synthesizing Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate, as well as the development of new applications for the compound. Additionally, further research is needed to better understand the biochemical and physiological effects of Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate. Finally, research could also focus on the development of safer protocols for handling Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate in laboratory settings.

Scientific Research Applications

Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate has been used in various scientific research applications. It has been used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs. It has also been used in the synthesis of polymers and other materials. Additionally, Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate has been used in the synthesis of fluorescent dyes and other organic compounds.

properties

IUPAC Name

methyl 2-[2,4-dichloro-6-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O3/c1-16-9(15)4-6-7(12)2-5(11)3-8(6)17-10(13)14/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBZSQDMMUFUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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